2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid
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Overview
Description
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the Boc group could yield various derivatives .
Scientific Research Applications
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing for selective modifications of the azetidine ring . The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}acetic acid: Similar structure but with the hydroxyacetic acid moiety attached to the second position of the azetidine ring.
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid: Similar structure but with a fluorine atom replacing the hydroxy group.
Uniqueness
2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The presence of both the Boc-protected azetidine ring and the hydroxyacetic acid moiety allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-4-6(5-11)7(12)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHUUJMOUYDGKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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